molecular formula C9H14OSi B084580 4-(Trimethylsilyl)phenol CAS No. 13132-25-7

4-(Trimethylsilyl)phenol

Cat. No. B084580
CAS RN: 13132-25-7
M. Wt: 166.29 g/mol
InChI Key: ZOMMEPFDNFYOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(Trimethylsilyl)phenol derivatives has been achieved through various methods, including photochemical and acid-catalyzed rearrangements. For instance, Schultz and Antoulinakis (1996) described the synthesis from benzaldehyde, leading to various photorearrangement products and demonstrating the compound's reactivity under different conditions (Schultz & Antoulinakis, 1996). Efficient O-trimethylsilylation of alcohols and phenols, including the synthesis of trimethylsilyl ethers, has been reported using trimethylsilyl azide under neat conditions, highlighting a broad applicability in the modification of phenolic compounds (Amantini et al., 2001).

Molecular Structure Analysis

The molecular structure of 4-(Trimethylsilyl)phenol and its derivatives has been elucidated using techniques such as X-ray crystallography. Liang et al. (2009) synthesized and characterized a related compound, providing insights into its crystalline structure and molecular configuration, which aids in understanding the reactivity and properties of these molecules (Liang et al., 2009).

Chemical Reactions and Properties

Various chemical reactions involving 4-(Trimethylsilyl)phenol have been explored, demonstrating its versatility in organic synthesis. For example, the compound has been used in phenoxide-mediated Sonogashira coupling, offering a practical synthesis route for phenolic-hydroxy-substituted diarylethynes and 1,4-diarylbutadiynes, showcasing its utility in forming complex organic structures (Shigeta et al., 2013).

Physical Properties Analysis

The physical properties of 4-(Trimethylsilyl)phenol, such as solubility, melting point, and stability, are crucial for its application in synthetic procedures. While specific studies focusing on these aspects were not highlighted in this search, the mentioned research provides indirect insights into the compound's behavior in various chemical environments.

Chemical Properties Analysis

The chemical properties of 4-(Trimethylsilyl)phenol, including reactivity, functional group transformations, and catalytic applications, have been detailed in the literature. The compound's role in facilitating trimethylsilylation reactions, as well as its involvement in catalytic and chemoselective processes, underscores its importance in synthetic organic chemistry (Ikawa et al., 2017).

Scientific Research Applications

  • Catalysis in Chemical Synthesis : ZrCl4 is used as an efficient catalyst for converting alcohols and phenols to their corresponding trimethylsilyl ethers, including 4-(Trimethylsilyl)phenol, under mild and heterogeneous conditions (Shirini & Mollarazi, 2007).

  • Acylation of Alcohols and Phenols : Trimethylsilyl trifluoromethanesulfonate is an excellent catalyst for the acylation of various alcohols and phenols, demonstrating the versatility of silyl-based compounds in organic synthesis (Procopiou et al., 1998).

  • Photochemical and Acid-Catalyzed Rearrangements : 4-(Trimethylsilyl)phenol derivatives are involved in complex photochemical and acid-catalyzed rearrangements, indicating their potential in advanced organic synthesis and photochemistry studies (Schultz & Antoulinakis, 1996).

  • Microwave-Accelerated Derivatization : In analytical chemistry, microwave irradiation can accelerate the derivatization of phenolic compounds for gas chromatography-mass spectrometry analysis, demonstrating the application of 4-(Trimethylsilyl)phenol in improving analytical methods (Chu et al., 2001).

  • Regiospecific Halogen Incorporation : The use of (trimethylsilyl)-phenol derivatives, including 4-(Trimethylsilyl)phenol, allows for the regiospecific incorporation of halogens like bromine and iodine into phenols, which is crucial in the synthesis of various organic compounds (Wilbur et al., 1983).

  • Chemoselective Protection and Deprotection : Trimethylsilylation of alcohols and phenols, including 4-(Trimethylsilyl)phenol, is important for chemoselective protection and deprotection in organic synthesis (Bandgar & Kasture, 2001).

Safety And Hazards

When handling 4-(Trimethylsilyl)phenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

4-trimethylsilylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMMEPFDNFYOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065359
Record name Phenol, 4-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethylsilyl)phenol

CAS RN

13132-25-7
Record name 4-(Trimethylsilyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13132-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trimethylsilyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Trimethylsilylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-(trimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Trimethylsilylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(TRIMETHYLSILYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y7UD24BHD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

28.7 g p-trimethylsilylphenoxytrimethylsilane was dissolved in 9 ml 95 percent ethyl alcohol. One drop of concentrated hydrochloric acid and 4 ml water were added, and the mixture was shaked for 5 minutes. After standing for another 15 minutes, the mixture was washed two times with 30 ml water and separated. The organic phase was poured into a crystallizing dish; p-trimethylsilylphenol crystallized out as white needles. After drying overnight in vacuo, 18.7 g of product was obtained (mp 76 degrees Celsius).
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trimethylsilyl)phenol
Reactant of Route 2
4-(Trimethylsilyl)phenol
Reactant of Route 3
Reactant of Route 3
4-(Trimethylsilyl)phenol
Reactant of Route 4
Reactant of Route 4
4-(Trimethylsilyl)phenol
Reactant of Route 5
Reactant of Route 5
4-(Trimethylsilyl)phenol
Reactant of Route 6
Reactant of Route 6
4-(Trimethylsilyl)phenol

Citations

For This Compound
10
Citations
AG Schultz, EG Antoulinakis - The Journal of Organic Chemistry, 1996 - ACS Publications
The synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one (1) in 60% overall yield from benzaldehyde is described. Irradiation (366 nm) of 1 in benzene …
Number of citations: 36 pubs.acs.org
L Hevesi, M Dehon, R Crutzen… - The Journal of …, 1997 - ACS Publications
A series of 12 phenyl-substituted arylpentamethyldisilanes 1a−l have been synthesized in order to examine the regioselectivity of their nucleophilic Si,Si bond cleavage reactions under …
Number of citations: 26 pubs.acs.org
Y Jia, J Meng, D Hu, H Kang, X Jiang - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
Aerobic oxidation of organoboron, via uranyl photocatalysis using the principle of indirect single electron transfer (i-SET), was established under mild ambient conditions, and afforded …
Number of citations: 2 pubs.rsc.org
KM Diemoz, AK Franz - The Journal of Organic Chemistry, 2018 - ACS Publications
The hydrogen-bonding activation for 66 organocatalysts has been quantified using a 31 P NMR binding experiment with triethylphosphine oxide (TEPO). Diverse structural classes, …
Number of citations: 53 pubs.acs.org
JA Miller, MC Coleman… - The Journal of Organic …, 1993 - ACS Publications
The primarybiliary metabolic pathways in rats for the antiinflammatory drug tebufelone (1) involve hydroxylation of a terf-butyl group2 and modification (including hydroxylation) at the …
Number of citations: 24 pubs.acs.org
K Devaraj, FJL Ingner, C Sollert, PJ Gates… - The Journal of …, 2019 - ACS Publications
A new, operationally simple approach is presented to access arynes and their fluoride-activated precursors based on Ru-catalyzed C–H silylation of arylboronates. Chromatographic …
Number of citations: 19 pubs.acs.org
S Quattrosoldi, E Salatelli, G Koeckelberghs, P Leysen - amslaurea.unibo.it
The possibility to control molar mass and termination of the growing chain is fundamental to create well-defined, reproducible materials. For this reason, in order to apply …
Number of citations: 0 amslaurea.unibo.it
T Ozaki, A Kaga, H Saito, H Yorimitsu - Synthesis, 2021 - thieme-connect.com
Treatment of 1-aryl-2,5-diphenylpyrroles with lithium powder in tetrahydrofuran at 0 C results in the generation of the corresponding aryllithium reagents through reductive C–N bond …
Number of citations: 4 www.thieme-connect.com
GA Razuvaev, NS VASILEJSKAJA… - Chemischer …, 1970 - Wiley Online Library
… Aus 2,6-Di-tert.-butyl-4- trimethylsilyl-phenol dagegen entsteht bei der Oxidation unter Eliminierung der Trimethylsilylgruppe ein Tetra-tert.-butyl-diphenochinon. …
Number of citations: 16 onlinelibrary.wiley.com
梶田大資 - (No Title), 2018 - repository.dl.itc.u-tokyo.ac.jp
ケイ素 (Silicon, Si) は, 周期表で炭素と同じ第 14 族に属する原子である. 天然に存在するケイ素は, 地殻を構成する元素量として, 酸素の次に多いことが知られている 1. 天然のケイ素の多くは, 岩石や…
Number of citations: 6 repository.dl.itc.u-tokyo.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.